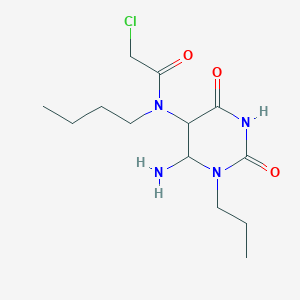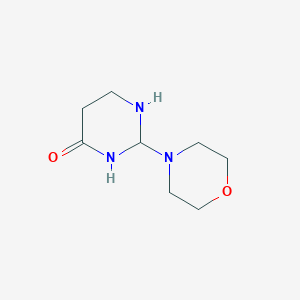
2-Morpholin-4-yl-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-yl-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diazinan-4-one typically involves the reaction of morpholine with diazinane derivatives under controlled conditions. One common method includes the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields . The reaction conditions often involve the use of solid bases like MgO in eco-friendly solvents such as ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholin-4-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diazinane ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted morpholine and diazinane derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Morpholin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
- 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid
- 4-Acryloylmorpholine
Uniqueness: 2-Morpholin-4-yl-1,3-diazinan-4-one stands out due to its unique combination of morpholine and diazinane rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H15N3O2 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H15N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h8-9H,1-6H2,(H,10,12) |
Clave InChI |
SVXQGOGVKOFYOS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(NC1=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


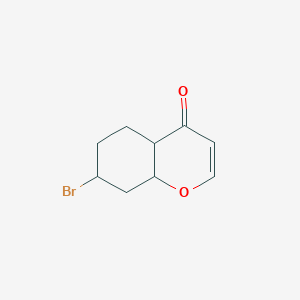
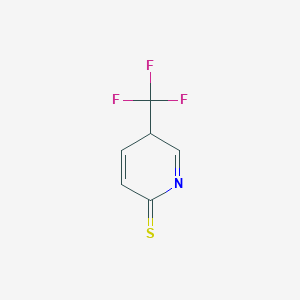

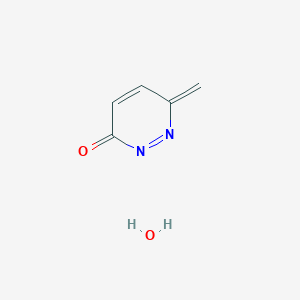
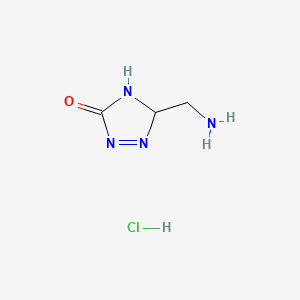
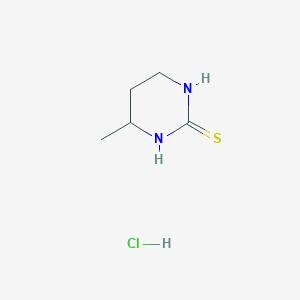
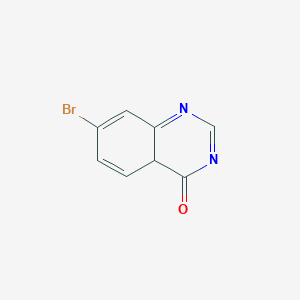

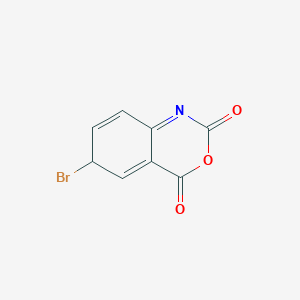

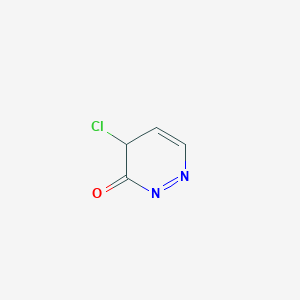
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)

